8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Overview
Description
“8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with the CAS Number: 1216475-30-7 . It has a molecular weight of 242.03 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrN3O2/c8-5-1-4 (7 (12)13)2-11-3-9-10-6 (5)11/h1-3H, (H,12,13)
. This indicates that the compound has 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
Specific chemical reactions involving “this compound” were not found in the retrieved papers .
Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 242.03 . The compound is stored at room temperature .
Scientific Research Applications
Synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid and its Derivatives
The synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines involves bromine-mediated oxidative cyclization. These compounds are notable for their stability and can undergo ring isomerization under certain conditions. This stability makes them suitable for isolation in pure form and further diversification. For instance, the presence of halogen functionalities makes these compounds versatile synthetic intermediates, allowing for easy diversification through reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution. This indicates the compound's potential as a stable and versatile intermediate in synthetic chemistry applications (Tang, Wang, Li, & Wang, 2014).
Chemical Reactions and Transformations
Ring Rearrangement and Formation of Analogues
The chemical structure of this compound derivatives allows for intriguing chemical transformations. For instance, these compounds can undergo ring rearrangement to form [1,5-c] analogues through base- or acid-promoted Dimroth rearrangement. Such reactivity showcases the compound's role in the synthesis of complex molecular architectures, further expanding its applicability in the field of synthetic chemistry (Tang, Wang, Li, & Wang, 2014).
Applications in Synthesis and Molecular Structure
Role in Synthesis of Complex Molecules
This compound and its analogues have been implicated in the synthesis of complex molecules. For example, the reaction of pyridinium salts with various reagents has led to the formation of indolizine derivatives, hydrazonoyl bromides, and various other complex structures. These findings highlight the compound's significance in the formation of diverse heterocyclic compounds, which are crucial in the discovery and development of new drugs and materials (Dawood, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the retrieved papers, there is a general interest in the development of new compounds with excellent antibacterial activity . Triazole compounds, which include “this compound”, are of particular interest due to their versatile biological activities .
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOWHVZVQHAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680936 | |
Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216475-30-7 | |
Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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